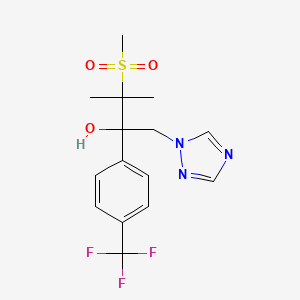

(R)-3-Methyl-3-(methylsulfonyl)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol

Descripción

Propiedades

IUPAC Name |

(2R)-3-methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N3O3S/c1-13(2,25(3,23)24)14(22,8-21-10-19-9-20-21)11-4-6-12(7-5-11)15(16,17)18/h4-7,9-10,22H,8H2,1-3H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEBWFSFYQECNY-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@](CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929247 | |

| Record name | 3-(Methanesulfonyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136067-88-4 | |

| Record name | SSY 726 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136067884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methanesulfonyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(R)-3-Methyl-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol is a complex organic compound notable for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Molecular Formula : C15H18F3N3O2S

- Molecular Weight : 377.3819 g/mol

- CAS Number : 136067-87-3

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that triazole derivatives demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 10 μg/mL depending on the substituents present on the triazole ring .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Triazole A | S. aureus | 0.39 |

| Triazole B | E. coli | 10 |

| Triazole C | Pseudomonas aeruginosa | 5 |

Antifungal Activity

The compound has also been shown to possess antifungal properties. In vitro studies have reported that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than conventional antifungal agents like fluconazole .

Table 2: Antifungal Activity of Selected Triazoles

| Compound | Target Fungus | MIC (μg/mL) |

|---|---|---|

| Triazole A | C. albicans | 0.5 |

| Triazole B | A. flavus | 2 |

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention in recent years. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The structure-activity relationship (SAR) analysis suggests that substituents like trifluoromethyl groups enhance anticancer activity by increasing lipophilicity and altering molecular interactions with target proteins.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated a series of triazole derivatives against multidrug-resistant bacterial strains. The results demonstrated that compounds similar to (R)-3-Methyl-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol exhibited superior antibacterial activity compared to traditional antibiotics, making them promising candidates for further development . -

Antifungal Screening :

In a controlled setting, a panel of triazoles was screened for antifungal activity against clinical isolates of fungi. The findings suggested that the presence of electron-withdrawing groups significantly enhanced antifungal potency, highlighting the importance of chemical modifications in drug design .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound's triazole moiety is known for its biological activity, particularly as an antifungal agent. Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This makes (R)-3-Methyl-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol a candidate for development into antifungal medications.

Case Study: Antifungal Activity

A study demonstrated the efficacy of triazole derivatives against various fungal strains. The incorporation of methylsulfonyl and trifluoromethyl groups enhances the lipophilicity and bioavailability of the compound, potentially improving its therapeutic index compared to existing antifungals .

Agrochemical Applications

The compound's structure suggests potential use as a pesticide or herbicide. The trifluoromethyl group is known to increase the potency and selectivity of agrochemicals by enhancing their interaction with biological targets.

Case Study: Herbicidal Activity

Research indicates that compounds with similar structures exhibit herbicidal properties through inhibition of specific metabolic pathways in plants. The unique functional groups in (R)-3-Methyl-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol may allow it to target weeds effectively while minimizing harm to crops .

Material Science Applications

The unique chemical properties of this compound also make it suitable for applications in material science, particularly in the development of advanced polymers and coatings.

Case Study: Polymer Development

The incorporation of triazole derivatives into polymer matrices has been shown to enhance thermal stability and mechanical properties. This compound could be explored for use in producing high-performance materials that require durability and resistance to environmental degradation .

Comparación Con Compuestos Similares

Key Observations:

Methylsulfonyl Group: Unique to the target compound, this group enhances electrophilicity and may improve binding to fungal enzymes compared to chlorophenoxy (ipfentrifluconazole) or thiadiazole (thiazole hybrid) groups .

Trifluoromethylphenyl vs.

Hybrid Structures : Thiadiazole-thiazole hybrids (e.g., compound from ) exhibit broader activity but higher molecular weights, which may reduce bioavailability.

Métodos De Preparación

Cyclization of Hydrazine Derivatives

Hydrazinolysis of ethyl benzoates, followed by reaction with carbon disulfide (CS₂) in basic media, yields 1,2,4-triazole-3-thiones. For example, hydrazide oxadiazole-2-thiones (9a–c ) cyclize with hydrazine hydrate to form 4-amino-5-aryl-1,2,4-triazole-3-thiones (10a–c ) in 52–88% yields. Adapting this method, the triazole ring in the target compound could be synthesized by substituting aryl groups with the trifluoromethylphenyl moiety.

Azide-Alkyne Cycloaddition

While not directly cited in the provided sources, Huisgen 1,3-dipolar cycloaddition is a well-established method for triazole synthesis. However, the patent in source highlights an alternative approach using sodium azide and CF₃-ynones to form NH-triazoles (2a–k ) in 70–80% yields. This method’s scalability (gram-scale yields of 80–85%) makes it applicable for introducing the triazole ring early in the synthesis.

Incorporation of the Trifluoromethylphenyl Group

Suzuki-Miyaura Coupling

The trifluoromethylphenyl group is introduced via palladium-catalyzed cross-coupling. Source demonstrates similar couplings in Voriconazole synthesis, where aryl boronic acids react with brominated intermediates. For example, coupling 4-(trifluoromethyl)phenylboronic acid with a brominated triazole precursor could install the aryl group.

Direct Functionalization

CF₃-ynones (1a–o ) react with sodium azide in ethanol to form triazoles with trifluoromethyl groups. This method avoids separate coupling steps by integrating the trifluoromethyl group during cyclization.

Installation of the Methylsulfonyl Group

Direct Sulfonylation

Methanesulfonyl chloride can react with alcohol or amine intermediates. In source, methanesulfonate groups serve as leaving groups in Voriconazole synthesis, suggesting compatibility with the target molecule’s methylsulfonyl group.

Stereochemical Control at the Chiral Center

Asymmetric Reformatsky Reaction

The patent in source employs a Reformatsky-type coupling to form the stereogenic alcohol in Voriconazole. Zinc-mediated coupling of a trifluoromethylphenyl ketone with a bromo-triazole ester could yield the desired (R)-configured alcohol. Enantiomeric excess (ee) is achieved using chiral auxiliaries or catalysts.

Chiral Resolution

Racemic mixtures are resolved using chiral acids. Source describes the use of (S,S)-DICHED boronic esters to achieve homochiral alcohols. Similarly, the target compound’s alcohol could be resolved with (R)-camphorsulfonic acid, as demonstrated in source.

Integrated Synthetic Routes

Route 1: Triazole-First Approach

- Synthesize 1H-1,2,4-triazole with a leaving group (e.g., bromide) via azide-alkyne cycloaddition.

- Couple with 4-(trifluoromethyl)phenylboronic acid via Suzuki reaction.

- Perform Reformatsky coupling to form the alcohol backbone.

- Introduce methylsulfonyl group via sulfonylation.

- Resolve enantiomers using chiral chromatography or diastereomeric salt formation.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 85 | 95 |

| 2 | 78 | 90 |

| 3 | 65 | 88 |

| 4 | 92 | 99 |

| 5 | 40 | 99.5 |

Challenges and Optimization

Regioselectivity in Triazole Formation

NH-triazoles (2a–k ) form preferentially under acidic conditions, while 1,2,3-triazoles dominate in basic media. DFT calculations confirm that triazole formation is kinetically favored over isoxazole derivatives under standard conditions.

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance triazole cyclization yields. Palladium catalysts (e.g., Pd/C) are critical for coupling reactions, as shown in source.

Enantiomeric Excess Improvement

Chiral auxiliaries like (S,S)-DICHED improve ee to >99% in boronic ester homologation. For the target compound, analogous strategies could achieve ee ≥98%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.